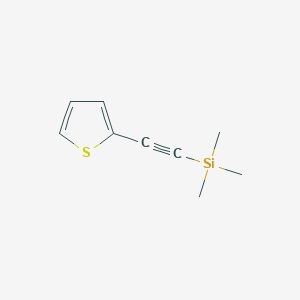
Trimethyl(thiophen-2-ylethynyl)silane
Cat. No. B1330703
Key on ui cas rn:
40231-03-6
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06784167B2
Procedure details


To a mixture of piperidine (10 mL, 93.9 mmol), 2-bromothiophene (3.21 g, 19.7 mmol), and (trimethylsilyl)acetylene (2.13 g, 21.7 mmol) was added Pd(PPh3)4 (0.03 g, 0.026 mmol), followed by CuI (0.01 g, 0.05 mmol) and PPh3 (0.015 g, 0.057 mmol). The reaction mixture was heated at the reflux temperature for 45 min., and was allowed to cool to room temperature. The resulting dark brown slurry was diluted with pentane (20 mL) and water (20 mL) and the aqueous layer was extracted with pentane (2×20 mL). The organic layers were washed with a saturated NH4Cl solution (4 mL) and a 3M HCl solution (4 mL), dried (MgSO4) and concentrated under reduced pressure to give 2-(2-thienyl)-1-trimethylsilylacetylene (2.79 g, 79%) as a reddish brown oil: GC-MS m/z (rel abundance) 180 (M+, 30%); 1H NMR (CDCl3) δ 0.15 (s, 9H), 6.79 (m, 1H), 7.15 (m, 2H).






Name
CuI
Quantity
0.01 g
Type
catalyst
Reaction Step Four


Yield
79%
Identifiers


|
REACTION_CXSMILES
|
N1CCCCC1.Br[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15]>CCCCC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13] |^1:28,30,49,68|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CC1
|
|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Four
|
Name
|
CuI
|
|
Quantity
|
0.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Five
|
Name
|
|
|
Quantity
|
0.015 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at the reflux temperature for 45 min.
|
|
Duration
|
45 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with pentane (2×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with a saturated NH4Cl solution (4 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a 3M HCl solution (4 mL), dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C#C[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.79 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
